

The Structure-Activity Relationship of RIP1
Kinase Inhibitors: A Technical Guide

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Compound of Interest		
Compound Name:	RIP1 kinase inhibitor 1	
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This guide provides an in-depth analysis of the structure-activity relationships (SAR) of receptor-interacting protein 1 (RIP1) kinase inhibitors. RIP1 kinase is a critical regulator of cellular signaling pathways, particularly in necroptosis and inflammation, making it a promising therapeutic target for a range of diseases, including autoimmune disorders, neurodegenerative diseases, and certain cancers.[1] Understanding the SAR of its inhibitors is fundamental for the rational design of potent, selective, and bioavailable drug candidates.

Introduction to RIP1 Kinase and Its Role in Disease

Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a multi-domain protein that plays a pivotal role in cell fate decisions.[2] It functions as a key mediator in signaling pathways initiated by various stimuli, including tumor necrosis factor (TNF).[3][4][5] RIPK1 can either promote cell survival through the activation of NF-kB or induce programmed cell death via apoptosis or necroptosis.[3][6] The kinase activity of RIPK1 is essential for the induction of necroptosis, a regulated form of necrosis.[5][7] Dysregulation of RIPK1 activity has been implicated in the pathophysiology of numerous inflammatory and neurodegenerative diseases. [2][6][8]

The development of small-molecule inhibitors targeting the kinase domain of RIPK1 has emerged as a promising therapeutic strategy.[9][10] These inhibitors can be broadly classified based on their binding mode to the kinase domain. The journey of RIPK1 inhibitor discovery began with Necrostatin-1 (Nec-1) and has since evolved with the application of modern drug



discovery technologies, leading to the identification of highly potent and selective clinical candidates.[1]

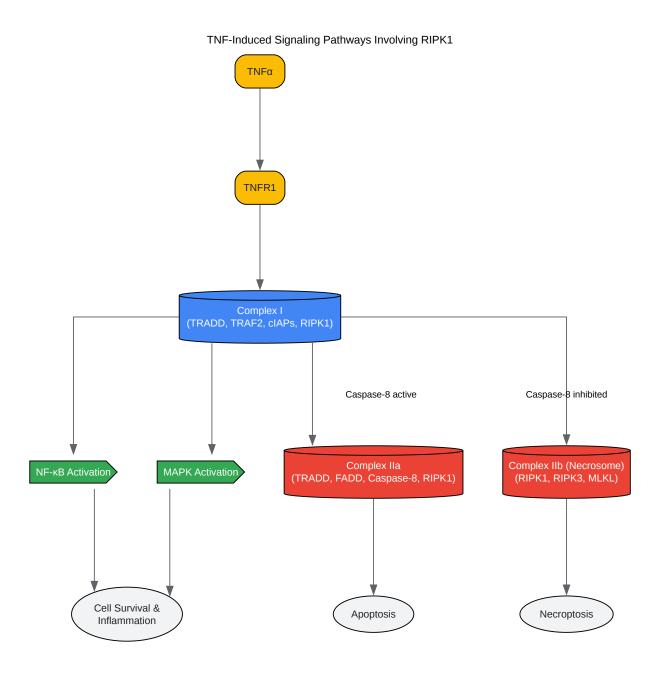
Key Signaling Pathways Involving RIP1 Kinase

The function of RIP1 kinase is intricately linked to several signaling cascades. The most well-characterized is the TNF-induced pathway, which can lead to cell survival, apoptosis, or necroptosis depending on the cellular context.

TNF-Induced Signaling and RIPK1's Dual Role

Upon TNFα binding to its receptor (TNFR1), a membrane-bound signaling complex known as Complex I is formed. In this complex, RIPK1 acts as a scaffold, leading to the activation of the NF-κB and MAPK pathways, which promote cell survival and inflammation.[6][11] However, under certain conditions, particularly when caspase-8 is inhibited, RIPK1 can dissociate from Complex I to form a cytosolic complex called the necrosome or Complex IIb.[7] This complex, which includes RIPK3 and mixed lineage kinase domain-like protein (MLKL), is the core machinery for executing necroptosis.[4][11][12]





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Caption: TNF-induced signaling pathways leading to cell survival, apoptosis, or necroptosis, highlighting the central role of RIPK1.



Structure-Activity Relationship (SAR) of RIP1 Kinase Inhibitors

The development of potent and selective RIPK1 inhibitors has been driven by extensive SAR studies. These studies have elucidated the key structural features required for potent inhibition and have guided the optimization of lead compounds.

Necrostatin-1 and its Analogues

Necrostatin-1 (Nec-1) was the first identified small-molecule inhibitor of RIPK1's kinase activity. [13][14][15] SAR studies on Nec-1 and its analogues have revealed that the imidazolidine ring is a critical pharmacophore.[12][13] Modifications to the substituent at the 3-position of this ring have a significant impact on inhibitory activity.[12][13][16] For instance, the more potent and stable analogue, Nec-1s, was developed through such modifications.

Benzoxazepinone and Dihydropyrazole Scaffolds

Screening of DNA-encoded libraries led to the discovery of the benzoxazepinone scaffold, exemplified by GSK'481.[17][18] This class of inhibitors exhibits high potency and selectivity for RIPK1.[17] Further optimization of a dihydropyrazole hit from a high-throughput screen led to the clinical candidate GSK2982772, which demonstrates excellent pharmacokinetic properties. [19]

Type II Kinase Inhibitors

More recent efforts have focused on the development of type-II kinase inhibitors of RIPK1.[20] These inhibitors stabilize the inactive "DFG-out" conformation of the kinase and can offer improved selectivity. The rational design and structure-guided optimization of these inhibitors have yielded compounds with exceptional potency and efficacy in preclinical models of inflammatory diseases.[20]

Quantitative Data of RIP1 Kinase Inhibitors

The following tables summarize the in vitro and cellular activities of representative RIP1 kinase inhibitors from different chemical series.

Table 1: In Vitro and Cellular Activity of Necrostatin Analogues



Compound	Target	IC50 (nM)	EC50 (nM)	Cell Line	Assay Condition
Nec-1	RIPK1	-	494	Jurkat	TNFα + zVAD-fmk
Nec-1s	RIPK1	-	-	-	-
Nec-a1	RIPK1	-	Potent	HT29	TBZ-induced necroptosis
Nec-a2	RIPK1	-	Potent	HT29	TBZ-induced necroptosis
Nec-a3	RIPK1	-	Potent	HT29	TBZ-induced necroptosis
Nec-a4	RIPK1	-	Potent	HT29	TBZ-induced necroptosis
Nec-a5	RIPK1	-	Potent	HT29	TBZ-induced necroptosis

Data extracted from multiple sources, direct IC50 values for some analogues were not available in the provided search results.[13][14][21]

Table 2: In Vitro and Cellular Activity of Selected RIPK1 Inhibitors



Compound	Target	IC50 (nM)	EC50 (nM)	Cell Line	Assay Condition
GSK2982772	Human RIPK1	16	-	-	-
GSK2982772	Monkey RIPK1	20	-	-	-
GSK3145095	RIPK1	6.3	5	Human Whole Blood	TNF + SMAC mimetic + QVD-Oph
RIPA-56	RIPK1	13	27	L929	TZS-induced necrosis
PK68	RIPK1	90	-	-	-
Compound 24	RIPK1	2010	6770	HT-29	TSZ-induced necroptosis
Compound 41	RIPK1	2950	68700	HT-29	TSZ-induced necroptosis
Compound 71	RIPK1	167	430	L929	TNF-induced necrosis
Compound 72	RIPK1	178	640	L929	TNF-induced necrosis

Data compiled from various research articles.[21][22][23][24][25]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and for ensuring the reproducibility of results. Below are outlines of key experimental protocols used in the study of RIP1 kinase inhibitors.

General Workflow for SAR Studies



The process of conducting SAR studies for RIP1 kinase inhibitors typically follows a structured workflow, from initial screening to in vivo validation.

General Workflow for RIPK1 Inhibitor SAR Studies High-Throughput Screening (HTS) or DNA-Encoded Library Hit Identification Structure-Activity Relationship (SAR) Guided Synthesis Iterative Optimization In Vitro Assays **Lead Optimization** (Potency, Selectivity, PK/PD) (Kinase, Cellular) Feedback In Vivo Efficacy and Clinical Candidate **Toxicity Studies**

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